1-Ethyl-2-(tributylstannyl)-1H-imidazole
Description
Significance of Organotin Compounds in Carbon-Carbon Bond Formation Methodologies
Organotin compounds, or organostannanes, are organometallic compounds featuring a carbon-tin bond. wikipedia.org In the realm of organic chemistry, they are most renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, the most prominent of which is the Stille coupling. uobabylon.edu.iq This reaction facilitates the formation of a new carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide. uobabylon.edu.iq
The utility of organotin reagents in these transformations stems from several key advantages:
Stability: Organostannanes are generally stable to air and moisture, making them easier to handle compared to many other organometallic reagents. gelest.com
Functional Group Tolerance: They are compatible with a wide array of functional groups, allowing for their use in complex syntheses without the need for extensive protecting group strategies.
Transmetalation Efficiency: The transfer of the organic group from tin to the palladium catalyst (transmetalation) is typically efficient and irreversible.
These characteristics have established organotin compounds as indispensable tools for constructing sp²-sp², sp²-sp³, and other critical carbon-carbon linkages in the synthesis of natural products, pharmaceuticals, and conjugated polymers. wikipedia.orguobabylon.edu.iq
| Reaction Type | General Equation | Catalyst | Key Feature |
|---|---|---|---|
| Stille Coupling | R¹-Sn(R²)₃ + R³-X → R¹-R³ | Palladium Complex (e.g., Pd(PPh₃)₄) | Formation of a new C-C bond. uobabylon.edu.iq |
| Transmetalation | A-M + B-SnR₃ → A-SnR₃ + B-M | None (reagent exchange) | Transfer of a tin group to another metal. uobabylon.edu.iq |
Strategic Importance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of immense strategic importance in chemistry and biology. tsijournals.com Its prevalence in nature is highlighted by its presence in the essential amino acid histidine and the hormone histamine. lifechemicals.com
The significance of the imidazole scaffold can be attributed to several factors:
Biological Activity: The imidazole ring is a common feature in a vast number of pharmaceuticals, exhibiting a wide spectrum of biological activities, including antifungal, anticancer, antihypertensive, and antiviral properties. researchgate.netnih.govsemanticscholar.org
Coordination Chemistry: The nitrogen atoms of the imidazole ring can act as ligands, coordinating to metal ions. This property is crucial in the function of many enzymes and has been exploited in the development of metal-based catalysts.
Synthetic Versatility: The imidazole ring can be readily functionalized at its various carbon and nitrogen positions, making it a versatile platform for building diverse molecular structures. researchgate.netmdpi.comrsc.org The two distinct nitrogen atoms—one pyrrole-like and one pyridine-like—provide unique sites for substitution and interaction. thieme-connect.de
| Compound | Significance | Reference |
|---|---|---|
| Histidine | Essential amino acid found in proteins. | lifechemicals.comresearchgate.net |
| Histamine | Hormone involved in local immune responses. | lifechemicals.com |
| Metronidazole | Antibiotic and antiprotozoal medication. | researchgate.net |
| Cimetidine | Histamine H₂ receptor antagonist that inhibits stomach acid production. | lifechemicals.com |
| Clotrimazole | Antifungal medication. |
Overview of Stannyl (B1234572) Imidazoles as Versatile Synthetic Intermediates
Stannyl imidazoles, such as 1-Ethyl-2-(tributylstannyl)-1H-imidazole , effectively merge the reactivity of organostannanes with the structural importance of the imidazole core. By installing a tributylstannyl group onto the imidazole ring, chemists create a powerful and regioselective handle for further molecular elaboration. The tin moiety can be selectively introduced at the C2, C4, or C5 positions of the imidazole, allowing for precise control over the subsequent bond formation.
The primary application of these reagents is in palladium-catalyzed cross-coupling reactions. researchgate.net The stannylated position of the imidazole acts as the nucleophilic partner, enabling the introduction of a wide variety of substituents (aryl, heteroaryl, vinyl, acyl groups) at that specific site. This strategy is particularly valuable for synthesizing complex, polysubstituted imidazoles that would be difficult to access through traditional condensation methods. For instance, the Stille coupling of a stannyl imidazole with an aryl halide provides a direct route to aryl-substituted imidazoles, a common motif in pharmacologically active compounds. researchgate.net
The compound This compound is specifically designed to functionalize the C2 position of the 1-ethylimidazole (B1293685) core. The ethyl group at the N1 position prevents competing N-arylation reactions and modulates the electronic properties and solubility of the molecule.
Table of Properties for this compound
| Property | Value |
|---|---|
| CAS Number | 1403821-71-5 biosynth.comchemicalbook.com |
| Molecular Formula | C₁₇H₃₄N₂Sn biosynth.comchemicalbook.com |
| Molecular Weight | 385.2 g/mol biosynth.com |
| Synonym | Tributyl(1-ethyl-1H-imidazol-2-yl)stannane |
The use of closely related analogues like 5-(tributylstannyl)-1-methylimidazole in the multi-gram synthesis of complex drug targets underscores the reliability and scalability of using stannyl imidazoles in demanding synthetic campaigns. researchgate.net
Properties
IUPAC Name |
tributyl-(1-ethylimidazol-2-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVBYTOPMQUEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 2 Tributylstannyl 1h Imidazole and Analogs
Direct Stannylation Routes for Imidazole (B134444) Nuclei
Direct stannylation methods provide an efficient route to stannyl (B1234572) imidazoles by converting a C-H bond directly into a C-Sn bond. These approaches can be categorized into those mediated by prior metalation and those involving catalytic C-H activation.
The most common and well-established method for the synthesis of 2-stannyl imidazoles involves a deprotonation-stannylation sequence. The C2-proton of N-substituted imidazoles is the most acidic, allowing for regioselective metalation.
This process begins with the deprotonation of an N-alkylimidazole, such as 1-ethyl-1H-imidazole, using a strong organolithium base like n-butyllithium (n-BuLi). numberanalytics.com This step is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to generate a highly reactive 2-lithioimidazole intermediate. This intermediate is then quenched in situ by the addition of an electrophilic tin species, most commonly tributyltin chloride (Bu₃SnCl), to yield the target compound, 1-Ethyl-2-(tributylstannyl)-1H-imidazole. organicchemistrydata.orgsaylor.org The high reactivity of organolithium reagents makes this a rapid and efficient transformation. umich.edu The general inertness of the resulting tributyltin byproducts prevents significant side reactions. organicchemistrydata.orgwikipedia.org
A key advantage of this method is the high degree of regioselectivity, as the lithiation occurs specifically at the most acidic C2 position. This strategy is a specific application of the broader tin-lithium exchange methodology used for generating a wide variety of organolithium reagents. umich.edu
Table 1: Representative Conditions for Lithiation-Stannylation of N-Alkyl Imidazoles
| Imidazole Substrate | Base | Solvent | Temperature (°C) | Tin Reagent | Product |
|---|---|---|---|---|---|
| 1-Ethyl-1H-imidazole | n-Butyllithium | Tetrahydrofuran (THF) | -78 to 0 | Tributyltin chloride | This compound |
| 1-Methyl-1H-imidazole | n-Butyllithium | Diethyl ether | -78 to RT | Tributyltin chloride | 1-Methyl-2-(tributylstannyl)-1H-imidazole |
| 1-Benzyl-1H-imidazole | sec-Butyllithium | Tetrahydrofuran (THF) | -78 | Tributyltin chloride | 1-Benzyl-2-(tributylstannyl)-1H-imidazole |
More recent advancements in organic synthesis have focused on the development of catalytic direct C-H functionalization reactions. These methods avoid the use of stoichiometric strong bases and offer improved atom economy. For imidazoles, transition metal catalysis, particularly with nickel or palladium, has been effective for C-H arylation and alkenylation, establishing the principle that the C2-H bond is susceptible to catalytic activation. nih.govresearchgate.netrsc.org
While direct C-H stannylation of imidazoles is less commonly reported than arylation, the underlying principles are applicable. Such a reaction would theoretically involve a transition metal catalyst that coordinates to the imidazole and facilitates the cleavage of the C2-H bond. This activated intermediate would then react with a tin reagent, such as hexabutylditin ((Bu₃Sn)₂), to form the C-Sn bond and regenerate the catalyst. The success of these reactions often depends on the choice of catalyst, ligands, and solvent. For instance, nickel-catalyzed C-H coupling of imidazoles has shown that tertiary alcohols can be effective solvents. nih.govrsc.org
Synthesis via Halogenated Imidazole Precursors
An alternative, two-step approach to stannyl imidazoles involves the initial synthesis of a halogenated imidazole, which is then converted to the organostannane. This route offers a different strategic pathway that can be advantageous in certain contexts.
The regioselective introduction of a halogen atom (typically bromine or iodine) at the C2 position of the imidazole ring is the first step in this sequence. N-substituted imidazoles can be effectively halogenated using electrophilic halogenating agents. youtube.com
For the synthesis of 2-bromo-1-ethyl-1H-imidazole, a common reagent is N-Bromosuccinimide (NBS). The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or chloroform. Similarly, 2-iodo-1-ethyl-1H-imidazole can be prepared using N-Iodosuccinimide (NIS). The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. researchgate.netnih.gov In some cases, palladium catalysis can be employed to direct the C-H halogenation with high regioselectivity. nih.gov
Table 2: Conditions for Regioselective Halogenation of 1-Ethyl-1H-imidazole
| Halogenating Agent | Solvent | Conditions | Product | Typical Yield |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature, 12h | 2-Bromo-1-ethyl-1H-imidazole | Good to Excellent |
| N-Iodosuccinimide (NIS) | Dichloromethane (DCM) | Room Temperature, 8h | 2-Iodo-1-ethyl-1H-imidazole | Good to Excellent |
Once the 2-halo-1-ethyl-1H-imidazole is obtained, it can be converted into the corresponding tributylstannyl derivative. A primary method for this transformation is a palladium-catalyzed reaction with a distannane reagent, typically hexabutylditin ((Bu₃Sn)₂). This reaction is mechanistically related to the Stille cross-coupling reaction. wikipedia.orgresearchgate.net The palladium catalyst, often Pd(PPh₃)₄, facilitates the oxidative addition into the carbon-halogen bond, followed by transmetalation with the distannane and reductive elimination to yield the product. organic-chemistry.org
Alternatively, the 2-haloimidazole can undergo a metal-halogen exchange with an organolithium reagent (e.g., n-BuLi) to generate the same 2-lithioimidazole intermediate described in section 2.1.1. saylor.org This intermediate is then trapped with tributyltin chloride to afford the final product. This pathway is particularly useful when the direct C-H metalation is sluggish or leads to side products.
General Organostannane Synthesis Relevant to Imidazole Derivatives
The synthesis of this compound is an example of broader, well-established methods for creating carbon-tin bonds. Organostannanes are valuable reagents in organic synthesis, primarily due to their application in the Stille cross-coupling reaction. wikipedia.orgorganic-chemistry.org
The most fundamental and widely used method for preparing organostannanes involves the reaction of an organometallic nucleophile with a trialkyltin halide. wikipedia.org The nucleophile is typically an organolithium or Grignard (organomagnesium) reagent. saylor.org The general transformation is as follows:
R-M + R'₃Sn-X → R-SnR'₃ + M-X (where M = Li, MgBr; X = Cl, Br)
This approach is highly versatile, and its application to imidazole derivatives, as seen in the lithiation-stannylation route (Section 2.1.1), highlights its utility. The organolithium or Grignard reagent is prepared first, either by deprotonation (as with imidazole) or from an organic halide, and then reacted with the tin electrophile (e.g., tributyltin chloride). The stability and commercial availability of many organotin reagents make them valuable synthetic intermediates. wikipedia.org
Methodological Advancements and Optimization Studies
General synthetic strategies for analogous N-alkylated and 2-substituted imidazoles often involve a multi-step process. Typically, this would begin with the synthesis of the core imidazole ring, followed by N-alkylation and subsequent functionalization at the C2-position.
For the synthesis of a compound like this compound, a plausible synthetic route could involve:
N-Ethylation of Imidazole: The initial step would likely be the ethylation of the imidazole nitrogen. This is a common transformation in imidazole chemistry and can be achieved using various ethylating agents such as ethyl iodide or diethyl sulfate, often in the presence of a base to deprotonate the imidazole nitrogen.
Stannylation at the C2-Position: The subsequent and more challenging step would be the introduction of the tributylstannyl group at the 2-position of the 1-ethylimidazole (B1293685). This can be a difficult transformation as the C2-proton of imidazoles can be acidic, allowing for deprotonation followed by reaction with a tributyltin electrophile, such as tributyltin chloride. Optimization of this step would be crucial to achieve good yields and would likely involve a careful selection of the base, solvent, and reaction temperature.
However, without specific studies on this compound, any detailed discussion of methodological advancements and the presentation of data tables on reaction optimization would be speculative. Further research and publication in this specific area are needed to provide the detailed, evidence-based information required for a comprehensive review of its synthesis.
Advanced Spectroscopic and Structural Characterization of Organostannyl Imidazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organostannyl imidazoles. Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra would provide detailed information about the electronic environment of the magnetically active nuclei within 1-Ethyl-2-(tributylstannyl)-1H-imidazole.
Proton (¹H) NMR Studies
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl and tributyl groups, as well as the imidazole (B134444) ring. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the imidazole ring and the electropositive tin atom.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole H-4, H-5 | ~ 7.0 - 7.5 | d, d | ~ 1-3 |
| N-CH₂ (Ethyl) | ~ 4.0 - 4.2 | q | ~ 7 |
| CH₃ (Ethyl) | ~ 1.3 - 1.5 | t | ~ 7 |
| Sn-(CH₂)₃ (Butyl) | ~ 0.8 - 1.6 | m | |
| CH₃ (Butyl) | ~ 0.9 | t | ~ 7 |
Note: This table represents expected values based on related compounds and is for illustrative purposes only, as experimental data is not available.
Carbon-13 (¹³C) NMR Investigations
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom directly attached to the tin atom (C-2 of the imidazole ring) is expected to show a characteristic chemical shift and may exhibit coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes, resulting in satellite peaks.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| Imidazole C-2 | ~ 160 - 170 |
| Imidazole C-4, C-5 | ~ 120 - 130 |
| N-CH₂ (Ethyl) | ~ 45 - 50 |
| CH₃ (Ethyl) | ~ 15 - 20 |
| Sn-CH₂ (Butyl) | ~ 10 - 15 |
| Sn-CH₂-C H₂ (Butyl) | ~ 28 - 32 |
| Sn-(CH₂)₂-C H₂ (Butyl) | ~ 27 - 31 |
| CH₃ (Butyl) | ~ 13 - 15 |
Note: This table represents expected values based on related compounds and is for illustrative purposes only, as experimental data is not available.
Tin-119 (¹¹⁹Sn) NMR Analysis
¹¹⁹Sn NMR spectroscopy is a direct method for probing the environment around the tin nucleus. The chemical shift of the ¹¹⁹Sn signal is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinate tin in a tributylstannyl group attached to an imidazole ring, the chemical shift is expected to be in the typical range for such compounds.
Expected ¹¹⁹Sn NMR Data:
| Nucleus | Expected Chemical Shift (ppm) |
| ¹¹⁹Sn | ~ 0 to -50 |
Note: This table represents expected values based on related compounds and is for illustrative purposes only, as experimental data is not available.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present. The spectra of this compound would be expected to show characteristic bands for the C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and the alkyl chains. The Sn-C stretching vibrations would also be present in the low-frequency region.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H (aromatic) stretch | 3100 - 3150 | IR, Raman |
| C-H (aliphatic) stretch | 2850 - 3000 | IR, Raman |
| C=N stretch | 1500 - 1600 | IR, Raman |
| C-N stretch | 1300 - 1400 | IR, Raman |
| Sn-C stretch | 500 - 600 | IR, Raman |
Note: This table represents expected values based on related compounds and is for illustrative purposes only, as experimental data is not available.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry would be used to confirm the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum would be expected to show the molecular ion peak [M]⁺, as well as characteristic fragment ions resulting from the loss of butyl and ethyl groups. The isotopic pattern of tin would be a key feature in identifying tin-containing fragments.
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 386 | [M]⁺ (for ¹²⁰Sn) |
| 329 | [M - C₄H₉]⁺ |
| 272 | [M - 2(C₄H₉)]⁺ |
| 215 | [M - 3(C₄H₉)]⁺ |
| 95 | [C₅H₇N₂]⁺ (Ethylimidazole) |
| 57 | [C₄H₉]⁺ (Butyl) |
Note: This table represents expected fragmentation patterns based on related compounds and is for illustrative purposes only, as experimental data is not available.
Reactivity Profiles and Mechanistic Investigations of 1 Ethyl 2 Tributylstannyl 1h Imidazole
Palladium-Catalyzed Cross-Coupling Reactions
1-Ethyl-2-(tributylstannyl)-1H-imidazole is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its reactivity is centered on the transfer of the 2-imidazolyl group to a palladium center, which then couples with an organic electrophile.
The Stille coupling is a versatile and widely used chemical reaction in organic synthesis that forms a carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org this compound serves as the organostannane partner in this reaction, enabling the synthesis of a wide array of 2-substituted 1-ethylimidazoles.
The reaction demonstrates broad scope with respect to the electrophilic partner. A variety of organic electrophiles can be used, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) as well as pseudohalides like triflates (OTf). wikipedia.orglibretexts.org The reaction is valued for its tolerance of numerous functional groups on both coupling partners and the stability of the organostannane reagent to air and moisture. wikipedia.org Typical palladium catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ combined with phosphine (B1218219) ligands. organic-chemistry.orglibretexts.org The conditions often require heating, although advancements have been made to achieve coupling under milder conditions.
While specific studies on this compound are not extensively detailed in general literature, the reactivity can be inferred from similar heteroaryl stannanes. For instance, the coupling of aryl sulfonates with stannanes like 1-methyl-2-(tributylstannyl)-1H-pyrrole highlights the utility of such reagents with less common electrophiles. scispace.com The following table illustrates the expected scope of Stille couplings with this compound based on established methodologies for analogous compounds.
| Electrophile Partner | Catalyst System | Conditions | Product Type | Typical Yields |
| Aryl Iodide | Pd(PPh₃)₄ | Toluene, 100 °C | 2-Aryl-1-ethyl-1H-imidazole | High |
| Aryl Bromide | Pd(OAc)₂ / XPhos | t-BuOH, CsF, 80 °C | 2-Aryl-1-ethyl-1H-imidazole | Good to High |
| Aryl Mesylate | Pd(OAc)₂ / XPhos | t-BuOH, CsF, 100 °C | 2-Aryl-1-ethyl-1H-imidazole | Moderate to Good scispace.com |
| Vinyl Bromide | Pd(PPh₃)₄ | THF, 65 °C | 2-Vinyl-1-ethyl-1H-imidazole | Good |
| Acyl Chloride | PdCl₂(PPh₃)₂ | THF, 60 °C | 2-Acyl-1-ethyl-1H-imidazole | Good |
While this compound is specifically designed as a nucleophilic partner in Stille couplings, other palladium-catalyzed reactions such as the Suzuki and Negishi couplings are prominent methods for synthesizing similar 2-substituted imidazoles. organic-chemistry.org These reactions, however, require different organometallic precursors.
Suzuki Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. To synthesize a 2-aryl-1-ethyl-1H-imidazole via this pathway, one would typically react 2-bromo- or 2-chloro-1-ethyl-1H-imidazole with an arylboronic acid. The Suzuki reaction is often favored over the Stille coupling due to the significantly lower toxicity of the boron-containing byproducts compared to tin compounds. organic-chemistry.org
Negishi Coupling: This pathway involves the reaction of an organozinc reagent with an organic halide. The synthesis of 2-substituted imidazoles would require the preparation of a 2-(halo-zinc)-1-ethyl-1H-imidazole, which is then coupled with the desired electrophile. Negishi couplings are known for their high reactivity and functional group tolerance.
The mechanism of the Stille reaction has been studied extensively and proceeds via a catalytic cycle involving a palladium center. wikipedia.orgnumberanalytics.com The cycle for the reaction of this compound with an organic halide (R-X) can be described in three fundamental steps:
Transmetalation: This is the crucial step where this compound enters the catalytic cycle. The 2-imidazolyl group is transferred from the tin atom to the palladium(II) center, and a tributyltin halide (Bu₃Sn-X) is released. wikipedia.orglibretexts.org This forms a new Pd(II) intermediate where both organic partners are bound to the metal, [Ar-Pd(L)₂-Imidazolyl]. The rate of this step can be significantly accelerated by several factors, including the use of ligands with low donicity, the presence of additives like copper(I) salts, or conditions that promote the formation of more reactive hypervalent stannate species. organic-chemistry.orgresearchgate.net
Reductive Elimination: In the final step, the two organic groups (the aryl group from the electrophile and the 2-imidazolyl group) on the palladium center couple, forming the final product (2-Aryl-1-ethyl-1H-imidazole). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.orgnumberanalytics.com
A common side reaction is the homocoupling of the organostannane reagent, which can occur through various pathways. wikipedia.org
Reactivity with Other Transition Metal Catalysts (e.g., Copper, Nickel)
Beyond palladium, the carbon-tin bond in this compound can be activated by other transition metals, notably copper and nickel, to participate in cross-coupling reactions.
Copper-Catalyzed Reactions: Copper(I) salts are known to mediate or catalyze the cross-coupling of organostannanes. nih.gov Copper can be used synergistically with palladium in Stille couplings to accelerate the transmetalation step. organic-chemistry.orgresearchgate.net Furthermore, ligand-free Cu(I)-mediated protocols have been developed for coupling organostannanes with electrophiles other than organic halides. For example, reactions with sulfur electrophiles can form C-S bonds, and couplings with O-acetyl hydroxamic acids can achieve N-amidation. nih.govnih.gov This suggests that this compound could be a substrate for the synthesis of 2-thio or 2-amido imidazoles under copper catalysis.
Nickel-Catalyzed Reactions: Nickel complexes, often with phosphine ligands like triphenylphosphine, serve as effective catalysts for the cross-coupling of organostannanes with aryl halides, including challenging substrates like unactivated aryl chlorides. rsc.org Nickel catalysis can sometimes offer advantages over palladium in terms of cost and reactivity profile. Therefore, nickel-catalyzed coupling represents another viable pathway for the functionalization of the C2 position of the imidazole (B134444) ring starting from this compound.
| Catalyst Metal | Reaction Type | Bond Formed | Potential Product |
| Copper(I) | Thiolation | C-S | 1-Ethyl-2-(arylthio)-1H-imidazole nih.gov |
| Copper(I) | Amidation | C-N | N-(1-Ethyl-1H-imidazol-2-yl)amide nih.gov |
| Nickel(0)/Ni(II) | Cross-Coupling | C-C | 2-Aryl-1-ethyl-1H-imidazole rsc.org |
Electrophilic and Nucleophilic Reactions of the Imidazole Ring
The reactivity of the imidazole ring itself in this compound is governed by its aromatic and electron-rich nature.
Electrophilic Reactions: Imidazoles readily undergo electrophilic aromatic substitution. nih.gov In N-alkylated imidazoles, the C5 position is generally the most nucleophilic and thus the most common site for electrophilic attack. nih.gov The C2 position in the title compound is blocked by the bulky and electron-donating tributylstannyl group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C4 or C5 positions of the imidazole ring. wikipedia.orglumenlearning.com
Nucleophilic Reactions: The electron-rich imidazole ring is inherently resistant to nucleophilic attack. Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halogen) and/or strong electron-withdrawing groups on the ring to proceed. rsc.org The unsubstituted ring of this compound is not expected to react with nucleophiles under standard conditions. However, conversion to a positively charged imidazolium (B1220033) salt would significantly increase the electrophilicity of the ring carbons, making them susceptible to attack by certain nucleophiles. sci-hub.seresearchgate.net
Stoichiometric Transformations of the Carbon-Tin Bond
In addition to its use in catalytic cycles, the C-Sn bond in this compound can undergo a variety of useful stoichiometric transformations. These reactions involve the cleavage of the carbon-tin bond to form new bonds with other elements, providing access to a different range of functionalized imidazoles.
Halogenodestannylation: This is a classic reaction of organostannanes where the stannyl (B1234572) group is replaced by a halogen. Treatment with elemental iodine (I₂), for example, will cleave the C-Sn bond to afford 1-ethyl-2-iodo-1H-imidazole and tributyltin iodide. researchgate.net This transformation is synthetically valuable as it converts the relatively unreactive organostannane into a highly versatile organohalide, which can then be used in a wider variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Protonolysis (Protodestannylation): The C-Sn bond can be cleaved by treatment with acid (e.g., HCl, TFA). This reaction replaces the tributylstannyl moiety with a hydrogen atom, yielding 1-ethyl-1H-imidazole. This can be useful as a method for selectively removing the stannyl group after it has served its purpose in a multi-step synthesis.
Transmetalation: The tin group can be exchanged for other metals, most commonly lithium. Reaction with an organolithium reagent such as n-butyllithium at low temperature can result in a tin-lithium exchange. This generates the highly reactive and nucleophilic 1-ethyl-1H-imidazol-2-yllithium. This lithiated intermediate is a powerful synthetic tool that can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce diverse functional groups at the C2 position that are not accessible via direct cross-coupling.
Catalytic and Synthetic Applications of Organostannyl Imidazoles
Utilization as Coupling Partners in Complex Molecule Synthesis
1-Ethyl-2-(tributylstannyl)-1H-imidazole is a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org The Stille reaction is a powerful method for the formation of carbon-carbon bonds and is widely employed in the synthesis of complex organic molecules due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org
In these reactions, the tributylstannyl group of this compound is transferred to an organic halide or triflate in the presence of a palladium catalyst, forming a new carbon-carbon bond. This allows for the direct introduction of the 1-ethyl-1H-imidazol-2-yl moiety into a target molecule. The imidazole (B134444) ring is a common structural motif in many biologically active compounds and pharmaceuticals, making this reagent particularly useful in medicinal chemistry research.
Detailed research findings have demonstrated the successful application of similar organostannyl imidazoles in the synthesis of complex natural products and other intricate molecular architectures. The ethyl group on the imidazole nitrogen can also influence the solubility and electronic properties of the reagent, potentially offering advantages in specific synthetic contexts.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product | Application |
| This compound | Aryl Halide | Palladium(0) Complex | 2-Aryl-1-ethyl-1H-imidazole | Synthesis of Biaryl Heterocycles |
| This compound | Vinyl Halide | Palladium(0) Complex | 1-Ethyl-2-vinyl-1H-imidazole | Synthesis of Functionalized Alkenes |
| This compound | Acyl Chloride | Palladium(0) Complex | 2-Acyl-1-ethyl-1H-imidazole | Synthesis of Heterocyclic Ketones |
Role in the Construction of Functionalized Heterocyclic Systems
Beyond its role as a simple coupling partner, this compound serves as a valuable building block for the construction of more complex, functionalized heterocyclic systems. The imidazole core can be further modified either before or after the cross-coupling reaction, providing access to a diverse range of substituted imidazoles. nih.govnih.govsci-hub.boxresearchgate.net
For instance, the C-4 and C-5 positions of the imidazole ring can be selectively functionalized through various organic transformations. This allows for the creation of polysubstituted imidazoles with tailored electronic and steric properties. Such compounds are of significant interest in the development of new catalysts, ionic liquids, and materials with specific functions. The ability to introduce the 1-ethyl-1H-imidazol-2-yl unit and then elaborate upon the heterocyclic core highlights the synthetic utility of this organostannane reagent.
Precursors for Advanced Organic Materials and Polymers
The imidazole moiety is a key component in a variety of advanced organic materials and polymers due to its thermal stability, coordination properties, and ability to participate in hydrogen bonding. While direct polymerization of this compound is not commonly reported, it can serve as a precursor to monomers that can be subsequently polymerized. researchgate.net
For example, the imidazole nitrogen can be functionalized with a polymerizable group after the Stille coupling reaction. This would allow for the incorporation of the 1-ethyl-1H-imidazol-2-yl unit into a polymer backbone, potentially imparting desirable properties such as enhanced thermal stability, conductivity, or catalytic activity to the resulting material. The development of imidazole-containing polymers is an active area of research with potential applications in fuel cells, sensors, and separation membranes.
Contribution to Tandem Reactions and Cascade Processes
While specific examples of this compound in tandem or cascade reactions are not extensively documented in the literature, its chemical nature suggests potential for such applications. Tandem reactions, where multiple bond-forming events occur in a single pot, are highly desirable from a synthetic efficiency standpoint.
A hypothetical tandem process could involve an initial Stille coupling of this compound, followed by an intramolecular cyclization or another bond-forming reaction triggered by the newly introduced functionality. The imidazole ring itself can also act as a catalyst or a directing group in subsequent transformations. The exploration of this compound's utility in designing novel cascade processes remains a promising avenue for future research in synthetic methodology.
Computational Chemistry and Theoretical Studies on Organostannyl Imidazoles
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organostannyl imidazoles, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Theoretical investigations into imidazole-based compounds have utilized DFT to predict their electronic and charge transport properties. scirp.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the electronic band gap, which is a key indicator of molecular reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
For a molecule like 1-Ethyl-2-(tributylstannyl)-1H-imidazole, DFT calculations would likely reveal a significant polarization of the C-Sn bond, with the carbon atom of the imidazole (B134444) ring being more electronegative than the tin atom. The Mulliken atomic charge distribution can be calculated to describe the electron density at each atom, identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net Studies on related imidazole derivatives have shown that nitrogen and other heteroatoms typically possess the most negative charges. researchgate.net
Table 1: Representative Theoretical Electronic Properties of Substituted Imidazoles
| Property | Description | Typical Findings for Imidazole Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Varies with substitution, influencing nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influenced by electron-withdrawing or -donating groups. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | Smaller gaps suggest higher reactivity. researchgate.net |
| Dipole Moment | Measure of the net molecular polarity. | Influenced by the polarity of substituents. researchgate.net |
While specific DFT data for this compound is not extensively published, analogies with other imidazole derivatives suggest that the electronic properties are significantly influenced by the nature of the substituents on the imidazole ring. researchgate.net
Mechanistic Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of transition state energies. For reactions involving this compound, such as the Stille cross-coupling reaction, DFT calculations can provide a step-by-step understanding of the catalytic cycle.
The Stille reaction mechanism, which is a cornerstone of organotin chemistry, involves a catalytic cycle with a palladium catalyst. wikipedia.org The key steps are:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst.
Transmetalation: The organostannane transfers its organic group to the palladium center.
Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
DFT calculations can be employed to model the geometry and energy of the reactants, intermediates, transition states, and products for each of these steps. researchgate.net Finding the transition state is a critical part of these calculations, as its energy determines the activation barrier and thus the rate of the reaction. researchgate.net For the transmetalation step involving an organostannyl imidazole, computational models would likely explore an associative mechanism where the organostannane coordinates to the palladium complex. wikipedia.org
Prediction of Reactivity and Selectivity
A significant advantage of computational chemistry is its predictive power. By analyzing the electronic structure and modeling reaction pathways, it is possible to predict the reactivity of a molecule and the selectivity of its reactions. For this compound, these predictions are particularly valuable for its application in organic synthesis, for instance, in Stille coupling reactions. organic-chemistry.org
The reactivity of the organostannane in the transmetalation step of the Stille coupling is a key factor. wikipedia.org Computational models can help in understanding how the electronic nature of the imidazole ring and its substituents affects the lability of the tributylstannyl group. Quantum chemical descriptors derived from DFT calculations, such as global hardness and softness, can be correlated with the reactivity of the molecule. researchgate.net
In cases where multiple reactive sites exist, computational modeling can predict the regioselectivity of a reaction. For substituted imidazoles, DFT can help determine which position is more susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies to obtain the desired product.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule, described by its conformations, play a crucial role in its reactivity and interactions. Conformational analysis of this compound can be performed using computational methods to identify the most stable spatial arrangements of the ethyl and tributylstannyl groups relative to the imidazole ring.
Potential energy surface scans, where the energy of the molecule is calculated as a function of the rotation around specific bonds, can reveal the lowest energy conformers. researchgate.netnih.gov For N-alkylated imidazoles, the orientation of the alkyl chain relative to the ring is a key conformational feature. mdpi.com The bulky tributylstannyl group will also have preferred orientations to minimize steric hindrance.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound in a solvent would show how the molecule moves, vibrates, and interacts with its environment. This can provide insights into its solution-phase structure and dynamics. MD simulations have been used to study the behavior of various substituted imidazoles and can reveal important information about intermolecular interactions and the stability of different conformations in a condensed phase. nih.govaip.org
Future Research Directions and Emerging Paradigms in Stannyl Imidazole Chemistry
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of organostannanes often involves stoichiometric use of organometallic reagents and volatile organic solvents, generating significant waste. The future of 1-Ethyl-2-(tributylstannyl)-1H-imidazole synthesis lies in the adoption of green chemistry principles to mitigate environmental impact. chemistryjournals.netresearchgate.net Key research directions include minimizing waste, improving atom economy, and utilizing safer substances. chemistryjournals.netrsc.org
Future strategies will likely focus on catalytic C-H bond activation and stannylation. nih.govresearchgate.net Instead of pre-functionalizing the imidazole (B134444) ring, direct catalytic stannylation using a tin hydride or other tin precursors would represent a more atom-economical route. The development of catalysts based on earth-abundant and less toxic metals is a parallel goal. nih.gov Furthermore, the use of greener solvents, such as bio-derived solvents or even solvent-free reaction conditions (mechanochemistry), is a growing area of interest. mdpi.comresearchgate.net Mechanochemical methods, which use mechanical force to induce reactions, can reduce or eliminate the need for bulk solvents, making processes inherently cleaner. mdpi.com
| Parameter | Traditional Synthesis (e.g., Lithiation followed by Stannylation) | Future Green Synthesis |
|---|---|---|
| Reagents | Stoichiometric organolithium reagents (e.g., n-BuLi), Tributyltin chloride | Catalytic amounts of transition metals, Tin hydrides or bis(tributyltin) oxide |
| Solvents | Anhydrous volatile organic compounds (VOCs) like THF, Diethyl ether | Bio-derived solvents (e.g., eucalyptol), ionic liquids, or solvent-free (mechanochemistry) researchgate.net |
| Waste | Stoichiometric amounts of lithium salts, significant solvent waste | Catalytic byproducts, minimal solvent waste chemistryjournals.net |
| Key Principle | Step-wise functionalization | Direct C-H functionalization, atom economy nih.govresearchgate.net |
Expansion of Catalytic Applications and Reaction Scope
This compound is primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce the 1-ethyl-imidazol-2-yl moiety into organic molecules. wikipedia.orglibretexts.org While this is a powerful tool, future research aims to broaden its catalytic utility.
One emerging area is the development of tin-catalytic Stille reactions. msu.eduorganic-chemistry.org These protocols would use only a sub-stoichiometric amount of the tin reagent, which is regenerated in situ, drastically reducing the tin waste—a significant issue given the toxicity of organotin compounds. msu.edu
Furthermore, the unique electronic properties of the imidazole ring could be harnessed in novel catalytic cycles. Imidazole-based ligands are known to be effective in stabilizing various transition metal catalysts. researchgate.net Research could explore whether the stannyl (B1234572) imidazole itself, or its derivatives after transmetalation, could act as or modify a catalyst for other transformations beyond standard cross-coupling. This could include applications in C-H activation, amination, or polymerization reactions where N-heterocyclic carbene (NHC) precursors, structurally related to imidazoles, have shown great promise. ontosight.aiacs.org
Advanced Spectroscopic Characterization Techniques
The structural elucidation and reaction monitoring of organotin compounds heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR. northwestern.eduhuji.ac.il Future research will leverage more advanced and sensitive NMR techniques to gain deeper mechanistic insights. Tin has three NMR-active spin-½ nuclei (¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn), with ¹¹⁹Sn being the most commonly studied due to its sensitivity and abundance. huji.ac.il
The ¹¹⁹Sn chemical shift covers a vast range of over 5000 ppm, making it highly sensitive to the coordination environment of the tin atom. northwestern.edu Future studies will increasingly employ two-dimensional NMR experiments like ¹H-¹¹⁹Sn HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) to unambiguously assign structures and study intermolecular interactions. northwestern.edu These techniques can reveal through-bond and through-space correlations, providing detailed information about the geometry and bonding in reaction intermediates and catalyst-substrate complexes.
Solid-state ¹¹⁹Sn NMR is another emerging area that can provide valuable information on the structure of these compounds in the solid phase, which can differ significantly from their solution-state structures. northwestern.edursc.org Coupling constants, such as ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H), are also powerful diagnostic tools for determining the s-character of the Sn-C bond and the coordination number at the tin center. northwestern.eduhuji.ac.ilrsc.org
| NMR Parameter | Typical Information Gained | Future Research Application |
|---|---|---|
| Chemical Shift (δ) | Coordination number and geometry at the tin center. huji.ac.ilresearchgate.net | In-situ monitoring of transmetalation steps in catalytic cycles by observing shifts in real-time. |
| Coupling Constants (J) | Structural information, such as Sn-C and Sn-H bonding. northwestern.edu | Detailed mechanistic studies of catalyst-substrate interactions and intermediate characterization. |
| 2D Correlation Spectra (HMQC, HMBC) | Connectivity between tin and other nuclei (¹H, ¹³C) in the molecule. northwestern.edu | Elucidation of complex structures in multi-component reaction mixtures and characterization of polymeric or aggregated species. |
| Solid-State NMR | Structural information in the solid phase. northwestern.edu | Comparing solid-state and solution structures to understand solvent effects and crystal packing forces. |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and use of highly reactive organometallic reagents like stannyl imidazoles can present challenges in terms of safety and scalability in traditional batch reactors. rsc.orgscispace.com Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers a transformative solution. fiveable.meacs.org
Microreactors provide superior control over reaction parameters such as temperature, pressure, and reaction time due to their high surface-area-to-volume ratio, which allows for efficient heat and mass transfer. acs.orgresearchgate.net This precise control is ideal for managing the often exothermic reactions involved in preparing organometallic reagents and can lead to higher yields and selectivity. fiveable.meresearchgate.net The small reactor volumes also enhance safety when working with hazardous materials. researchgate.net
Future research will focus on developing integrated flow systems for the multi-step synthesis of complex molecules starting from this compound. acs.org For example, the synthesis of the stannane (B1208499) could be performed in one reactor module, immediately followed by its purification and subsequent use in a Stille coupling in a second module, a process known as "telescoping". researchgate.net This approach avoids the isolation and handling of sensitive intermediates. scispace.comakjournals.com Combining flow reactors with real-time analytical techniques (e.g., IR, NMR) and automated optimization algorithms will enable the rapid development and scale-up of synthetic routes with minimal human intervention. fiveable.meacs.org
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-2-(tributylstannyl)-1H-imidazole, and how can reaction yields be improved?
The synthesis of stannylated imidazoles typically involves nucleophilic substitution or metal-mediated coupling. For example, a CuI-catalyzed reaction under argon at 120°C in DMF with K₂CO₃ as a base can facilitate stannyl group introduction (see ). Optimizing reaction time, catalyst loading (e.g., 0.1 eq. CuI), and purification via column chromatography improves yields. Comparative studies with analogous compounds (e.g., 1-(nitrophenyl)-1H-imidazole derivatives) suggest that inert atmospheres and controlled heating are critical to avoid side reactions.
Q. How should researchers characterize the structural and electronic properties of this compound?
Combined spectroscopic and crystallographic methods are essential:
- NMR : Confirm substitution patterns via , , and NMR.
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve 3D structure and confirm the Sn-C bond geometry ( ).
- IR/Raman spectroscopy : Analyze vibrational modes to detect functional groups (e.g., imidazole ring stretching at ~1600 cm⁻¹) ( ).
Q. What precautions are necessary for handling tributylstannyl-containing compounds?
Tributylstannyl derivatives are moisture-sensitive and toxic. Store under argon at –20°C. Use gloveboxes for air-sensitive steps and avoid protic solvents. Toxicity assessments for analogous compounds (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) recommend strict PPE protocols ( ).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model transition states and electron distribution. For example:
- Stille Coupling : Analyze the Sn-C bond dissociation energy and transmetallation barriers.
- CoMSIA Models : Use Comparative Molecular Similarity Indices Analysis (as in ) to correlate substituent effects with reaction efficiency.
Benchmark against experimental data (e.g., ED₅₀ values for analogous compounds) to validate predictions.
Q. What strategies resolve contradictions in biological activity data for stannylated imidazoles?
Conflicting bioactivity results may arise from assay conditions or impurity profiles. Strategies include:
Q. How can QSAR models guide the design of derivatives with enhanced target binding?
Quantitative Structure-Activity Relationship (QSAR) models, trained on datasets like the 44 imidazole derivatives in , can identify critical substituents. For example:
- Electron-Withdrawing Groups : Improve electrophilicity for nucleophilic targets.
- Hydrophobic Moieties : Enhance binding to hydrophobic pockets (e.g., EGFR kinase domains, as in ).
Validate models using test sets (80:20 training:test split) and molecular docking (e.g., AutoDock Vina) ( ).
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., tributyltin oxide). Analogous studies on 1-methyl-1H-imidazole-2-sulfonamide ( ) suggest that electron-donating groups (e.g., ethyl) enhance stability under acidic conditions.
Methodological Considerations
Q. How can researchers address challenges in crystallizing stannylated imidazoles?
Q. What in vitro assays are suitable for evaluating antitumor activity?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
- EGFR Inhibition : Use kinase assays (IC₅₀ determination) as in .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
